C37H42Cl2N4O2Sn

Overview

Description

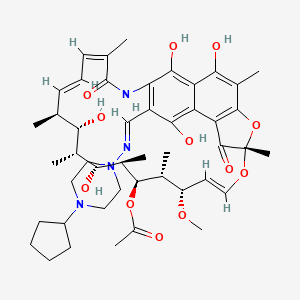

These compounds are polycyclic aromatic compounds containing four pyrrole rings joined by one-carbon units linking position 2 of one pyrrole ring to position 5 of the next . Rostaporfin is primarily investigated for its use in photodynamic therapy (PDT) for the treatment of various cancers and age-related macular degeneration .

Preparation Methods

The synthesis of rostaporfin involves the preparation of tin ethyl etiopurpurin. The synthetic route typically includes the following steps:

Formation of the tetrapyrrole core: This involves the condensation of pyrrole derivatives under controlled conditions.

Introduction of the tin atom: The core structure is then reacted with a tin-containing reagent to introduce the tin atom into the molecule.

Ethylation: The final step involves the ethylation of the tin etiopurpurin to form rostaporfin.

Industrial production methods for rostaporfin are designed to ensure high purity and yield. These methods often involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Rostaporfin undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rostaporfin involves its activation by light in the presence of oxygen. Upon activation, rostaporfin transitions from its ground state to an excited singlet state. This excited state then transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS induce apoptosis and necrosis in targeted cells, leading to their destruction .

The molecular targets of rostaporfin include cellular components such as lipids, proteins, and nucleic acids, which are damaged by the ROS generated during photodynamic therapy. The pathways involved in this process include the activation of apoptotic signaling cascades and the disruption of cellular membranes .

Comparison with Similar Compounds

Rostaporfin is compared with other similar compounds such as:

Verteporfin: Like rostaporfin, verteporfin is used in photodynamic therapy for age-related macular degeneration.

Porfimer sodium: This compound is another photosensitizer used in photodynamic therapy.

Rostaporfin’s uniqueness lies in its specific efficiency of ROS generation, absorption wavelength, and chemical structure, which make it particularly effective in certain therapeutic applications .

Properties

CAS No. |

284041-10-7 |

|---|---|

Molecular Formula |

C37H42Cl2N4O2Sn-4 |

Molecular Weight |

764.4 g/mol |

IUPAC Name |

ethyl (3R,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate |

InChI |

InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;/p-3/t22-,37-;;;/m1.../s1 |

InChI Key |

XRJWACZWBZYJTB-HQTZEDFWSA-K |

SMILES |

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C |

Isomeric SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5[C@]([C@@H](C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn] |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C4=C5C(C(C(=N5)C=C6C(=C(C(=N6)C=C1[N-]2)C)CC)C)(C(=C4)C(=O)OCC)CC)C)CC)C.[Cl-].[Cl-].[Sn] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SnET2; Sn(IV) etiopurpurin; Purlytin; tin ethyl etiopurpurin dichloride; tin etiopurpurin dichloride; Trademarks: Photrex; Purlytin; REM-001; REM 001; REM001; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

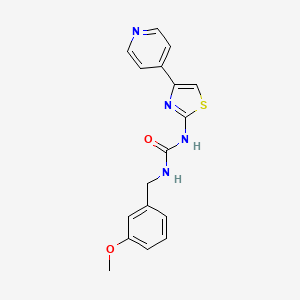

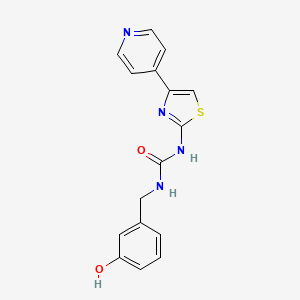

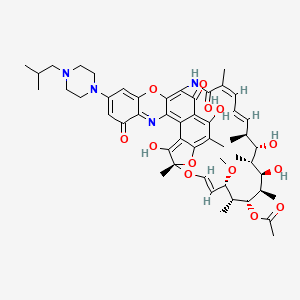

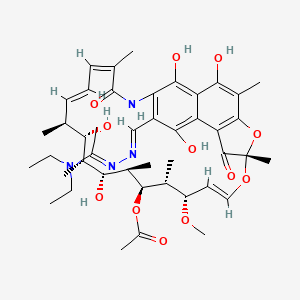

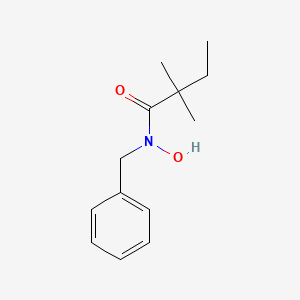

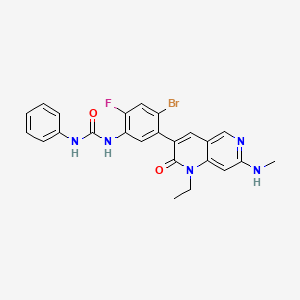

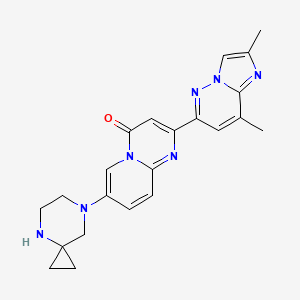

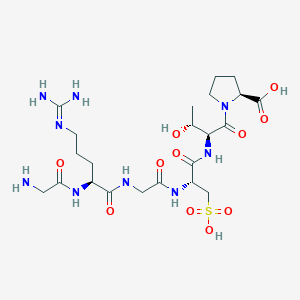

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride](/img/structure/B610496.png)